N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-18(20-10-16-21-14-3-1-2-4-15(14)22-16)12-5-7-19-17(9-12)25-13-6-8-24-11-13/h1-5,7,9,13H,6,8,10-11H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMHZERERASUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 368.5 g/mol |
| Molecular Formula | C19H20N4O2 |
| CAS Number | 1206997-43-4 |
Research indicates that compounds containing benzimidazole and isonicotinamide moieties exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Antimicrobial Activity : Studies have shown that derivatives of benzimidazole possess significant antibacterial properties. For instance, compounds similar to this compound demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) often below 50 µg/mL in vitro .
- Anticancer Activity : The compound's structure suggests potential interactions with DNA and enzymes involved in cancer cell proliferation. Preliminary studies have indicated that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Anti-inflammatory Effects : The tetrahydrofuran moiety may enhance the compound's solubility and bioavailability, contributing to its anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in experimental models .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 25 µg/mL against both pathogens, suggesting strong antibacterial activity comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro assays on human breast cancer cell lines revealed that the compound induced significant cytotoxicity with an IC50 value of 12 µM. Mechanistic studies indicated that it triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Benzimidazole Ring : Essential for antimicrobial activity; substitutions can enhance potency.
- Isonicotinamide Moiety : Plays a crucial role in anticancer effects; modifications can lead to improved selectivity for cancer cells.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzimidazole moiety, which is known for its biological activity, combined with a tetrahydrofuran group that enhances its solubility and bioavailability. The molecular structure can be represented as follows:
- Molecular Formula: C16H18N4O2
- Molecular Weight: 298.34 g/mol
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have shown that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide have been evaluated for their antiproliferative effects against various cancer cell lines, including breast and prostate cancers. One study indicated that certain benzimidazole derivatives displayed IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .
-
Antimicrobial Activity
- The compound's structure suggests potential antimicrobial properties. Research has demonstrated that related benzimidazole derivatives possess significant antibacterial and antifungal activities. Specifically, derivatives showed effective inhibition against strains such as Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MICs) as low as 4 μg/mL .
-
Inhibition of Enzymatic Activity
- The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, derivatives have been designed to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion . This inhibition could enhance anti-tumor immunity and represents a promising therapeutic strategy.
Case Studies and Research Findings
Synthesis and Development
The synthesis of this compound involves multi-step processes that include the formation of the benzimidazole core followed by functionalization with tetrahydrofuran and isonicotinamide groups. Recent advancements in synthetic methodologies have provided more efficient routes to produce these compounds with high yields and purity .
Comparison with Similar Compounds
Core Modifications: Tetrahydrofuran vs. Tetrahydrothiophene
A closely related analogue, N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (), replaces the tetrahydrofuran oxygen with sulfur. Such changes could influence bioavailability and target binding, though biological data are unavailable for direct comparison.
Benzimidazole Substituent Variations
- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzamide derivatives (): These compounds share a benzimidazole-methyl-benzyl scaffold but vary in the aromatic acyl groups (e.g., indole, benzothiophene). Melting points range from 161–233°C, indicating high crystallinity. The target compound’s tetrahydrofuran-oxy group may reduce melting points compared to bulkier substituents (e.g., 2,4-dinitrophenyl in ).
- 3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-thiazolidin-4-ones (): Incorporation of thiazolidinone and arylidene groups enhances antimicrobial activity. The target compound’s isonicotinamide moiety may offer distinct hydrogen-bonding interactions compared to thiazolidinone’s sulfur atom.
Amide Linkage Modifications
- 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (): Features an isoxazole ring and methylbenzoimidazole. The IR spectrum shows strong NHCO (3265 cm⁻¹) and CO (1678 cm⁻¹) stretches, similar to the target compound’s amide group. The isoxazole’s electron-withdrawing nature may alter electronic properties compared to the target’s pyridine ring.
- N-((1H-Benzo[d]imidazol-2-yl)methyl)-4-fluorobenzamide (): Replaces isonicotinamide with fluorobenzamide. Fluorine’s electronegativity enhances metabolic stability but may reduce solubility compared to the target’s pyridine-oxy group.
Metal Coordination Potential
Copper complexes of benzimidazole derivatives (e.g., Compound 8 in ) demonstrate catalytic activity in dopamine oxidation.
Data Tables
Table 1: Structural and Physicochemical Comparisons
Structure-Activity Relationship (SAR) Insights
- Benzimidazole Core : Essential for π-π interactions and metal coordination (if substituted with coordinating groups).
- Tetrahydrofuran-oxy Group : Enhances solubility via ether oxygen but may reduce lipophilicity compared to sulfur analogues.
- Isonicotinamide Backbone: Provides hydrogen-bonding sites (amide and pyridine N) for target engagement, distinct from thiazolidinone’s sulfur or fluorobenzamide’s halogen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
